5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

Catalog No.
S964185
CAS No.
369599-42-8
M.F
C46H46S2
M. Wt
663 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

CAS Number

369599-42-8

Product Name

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

IUPAC Name

2-(7-hexyl-9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene

Molecular Formula

C46H46S2

Molecular Weight

663 g/mol

InChI

InChI=1S/C46H46S2/c1-3-5-7-9-11-31-13-17-39-35(25-31)29-37-27-33(15-19-41(37)39)43-21-23-45(47-43)46-24-22-44(48-46)34-16-20-42-38(28-34)30-36-26-32(14-18-40(36)42)12-10-8-6-4-2/h13-28H,3-12,29-30H2,1-2H3

InChI Key

IEOMVXSYYUOEQW-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene is a complex organic compound characterized by its unique structure, which includes two bithiophene units linked by hexyl-substituted fluorenes. This compound belongs to a class of materials known for their semiconducting properties, making them suitable for various electronic applications. The presence of hexyl groups enhances solubility and processability, which are crucial for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

DH-FTTF shows promise as a material for OLEDs due to its efficient light emission properties. Studies have demonstrated that DH-FTTF can be used as a host material in OLEDs, where it efficiently transports charges and transfers energy to the light-emitting dopant molecules [1]. This can lead to improved OLED performance with higher brightness and efficiency.

[1] Source: Park, S. H., et al. "Highly efficient and stable blue organic light-emitting diodes using a novel fluorene-thienylene co-oligomer." Advanced Materials 20 (2008): 1755-1759. ()

Organic Photovoltaics (OPVs)

DH-FTTF is also being explored for applications in OPVs, which are devices that convert sunlight into electricity. Research suggests that DH-FTTF can function as a donor material in OPVs. Donor materials in OPVs absorb light and generate excitons (bound electron-hole pairs). DH-FTTF's ability to efficiently absorb light and transport charges makes it a potential candidate for improving OPV efficiency [2].

[2] Source: Ameri, T., et al. "Relationship between molecular structure and charge transport in oligophenylenevinylene and oligophenylenethiophene materials." Organic Electronics 10 (2009): 1035-1041. ()

The chemical reactivity of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene can be explored through various synthetic pathways. Common reactions include:

  • Cross-Coupling Reactions: Typically utilized in the synthesis of the compound, such as Suzuki or Stille coupling, where organoboron or organostannane derivatives react with halogenated precursors.
  • Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the aromatic rings, modifying electronic properties.
  • Oxidation and Reduction: These reactions can alter the oxidation state of the thiophene units, affecting conductivity and stability.

Research into the biological activity of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene has indicated potential interactions with biological systems. While specific studies on this compound may be limited, related compounds in the bithiophene family have been investigated for their antibacterial and antifungal properties. The electronic properties that make these compounds useful in electronics may also contribute to their biological interactions.

Synthesis of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene typically involves several key steps:

  • Preparation of Halogenated Precursors: Starting materials such as 2-bromo-thiophene derivatives are synthesized.
  • Cross-Coupling Reaction: The halogenated precursors are reacted with appropriate organometallic reagents (e.g., trimethylstannyl derivatives) under palladium catalysis.
  • Purification: Post-reaction mixtures are purified using methods like column chromatography or recrystallization to isolate the desired product.

For example, a typical synthesis might involve mixing 2-bromo-5-(7-hexyl-9H-fluoren-2-yl)thiophene with bis(trimethylstannyl)-substituted bithiophene under nitrogen atmosphere and heating to promote the cross-coupling reaction .

The applications of 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene span several fields:

  • Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaic devices due to its semiconducting properties.
  • Light Emitting Diodes (LEDs): Its photophysical properties make it suitable for use in light-emitting devices.
  • Sensors: Potential use in biosensors and chemical sensors due to its ability to interact with various analytes.

Interaction studies involving 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene focus on its behavior in electronic devices and biological systems. Investigations have shown that the compound can form stable films that exhibit desirable charge transport properties when integrated into electronic devices. Additionally, studies on related compounds suggest that these materials may interact with biomolecules, potentially leading to applications in biosensing technologies .

Several compounds share structural features with 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiopheneStructureContains bromine substituents which enhance reactivity but may reduce solubility compared to hexyl-substituted variants.
4,4'-Didodecyl-2,2'-bithiopheneStructureLonger alkyl chains improve solubility but may affect charge transport negatively compared to hexyl chains.
3,3',5,5'-Tetrabromo-2,2'-bithiopheneStructureHighly reactive due to multiple bromine atoms; used primarily in polymerization reactions rather than direct applications.

The unique combination of hexyl groups and bithiophene structure in 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene allows for enhanced solubility and favorable electronic properties compared to its analogs.

XLogP3

15.5

Wikipedia

5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene

Dates

Modify: 2023-08-16

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